tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

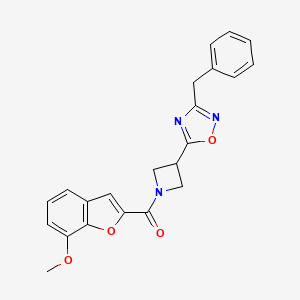

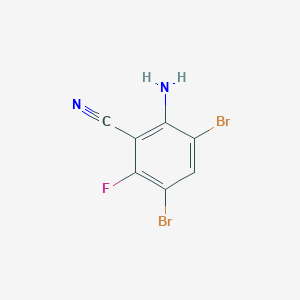

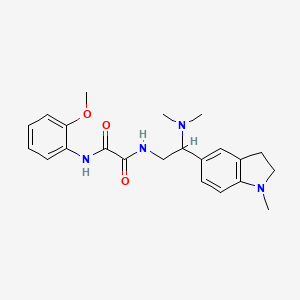

“tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 2193065-48-2 . It has a molecular weight of 313.39 . It is in the form of an oil .

Molecular Structure Analysis

The InChI Code for this compound is1S/C16H27NO5/c1-14(2,3)21-12(19)17(13(20)22-15(4,5)6)16(9-10-16)8-7-11-18/h11H,7-10H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is in the form of an oil . It is stored at a temperature of -10°C .科学的研究の応用

Synthesis of Nucleotide Analogs

The compound serves as a critical intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. This application is pivotal in the development of antiviral and anticancer nucleoside analogs. For example, Ober et al. (2004) outlined the crystal structure of a similar compound, highlighting its role in mimicking the natural structural components of DNA and RNA for therapeutic purposes (Ober, Marsch, Harms, & Carell, 2004).

Material Science

In material science, tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate derivatives have been used for modifying the physical properties of polymers. Lin et al. (2020) demonstrated the use of tert-butoxycarbonyl as a thermally labile moiety to protect hydroxyl groups on polymers, allowing for systematic manipulation of the polymer's gas transport properties through solid-state thermal treatments (Lin et al., 2020).

Organic Synthesis

In organic chemistry, the tert-butoxycarbonyl group is extensively utilized for the protection of amines, facilitating various synthetic transformations. The versatility of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate in organic synthesis is evidenced by its application in the preparation of cyclic carbamates from unsaturated amines, highlighting an innovative approach to CO2 fixation. Takeda et al. (2012) reported the efficient conversion of allyl and propargyl amines to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite under mild conditions, which represents an environmentally friendly method for utilizing atmospheric CO2 (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Catalysis

In catalysis, derivatives of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate have been explored for their role in facilitating chemical reactions. For instance, Chankeshwara and Chakraborti (2006) demonstrated that Indium(III) halides act as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, showcasing the compound's relevance in the synthesis of N-tert-butylcarbamates from various amines, including aromatic, heteroaromatic, and aliphatic ones, under solvent-free conditions at room temperature (Chankeshwara & Chakraborti, 2006).

特性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[1-(3-oxopropyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)17(13(20)22-15(4,5)6)16(9-10-16)8-7-11-18/h11H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDUKUJBWXQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)

![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)

![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)

![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)